![molecular formula C19H19N3O4 B2683456 1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea CAS No. 894021-62-6](/img/structure/B2683456.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
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Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments.
Scientific Research Applications
Novel Eutectic-Mixture-Mediated Synthesis Approaches
Innovative approaches in the synthesis of heterocyclic compounds, including those related to the chemical structure , have been developed. For instance, a study highlighted an eco-efficient strategy for synthesizing new benzoxazole-linked pyrrolidinone heterocyclic compounds. This method employed substituted benzylamines and 2-aminophenol under ultrasonic irradiation in the presence of a newly designed metal-free deep eutectic solvent (DES), showcasing high productivity and simple processing Riadi et al., 2020.
Molecular Interaction and Structural Analysis
Research on the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates through NMR spectroscopy and quantum chemical calculations provides insights into molecular interactions and complex formation. This study is significant for understanding the substituent effect on complexation, which is crucial for the structural and functional analysis of similar urea derivatives Ośmiałowski et al., 2013.
Antimicrobial Activity Assessment
The synthesis and antimicrobial activity evaluation of N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas have been reported. These compounds were assessed for their antifungal and antibacterial properties, demonstrating the potential of similar urea derivatives in antimicrobial applications Reddy et al., 2003.
Catalytic and Synthetic Applications
Studies on the catalytic oxidative carbonylation of amino moieties to ureas, oxamides, 2-oxazolidinones, and benzoxazolones have shown the utility of specific catalytic systems in transforming simple amines into high-value molecules. This research opens avenues for the synthesis of complex urea derivatives and their applications across various fields Mancuso et al., 2015.
Bioelectrochemical Applications
A study on the bioelectrochemical conversion of urea to nitrogen using aminated carbon electrodes presents a novel approach to urea decomposition. This research highlights the potential for environmental applications, such as the treatment of urea-rich waste, demonstrating the versatility of urea derivatives in contributing to sustainable technological solutions Watanabe et al., 2009.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12-2-5-15(6-3-12)22-10-14(9-18(22)23)21-19(24)20-13-4-7-16-17(8-13)26-11-25-16/h2-8,14H,9-11H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQOIYCEQJGHMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea |
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